molecular formula C10H9N3O3 B12322174 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12322174
M. Wt: 219.20 g/mol
InChI Key: IZVRCSSLABTIOL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (C${11}$H${11}$N$3$O$3$) is a triazole derivative characterized by a methoxy-substituted phenyl group at the 1-position and a carboxylic acid group at the 4-position of the triazole ring. Its structure, confirmed via SMILES (CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O) and InChIKey (IYWFMFVCWDZXMJ-UHFFFAOYSA-N), highlights the electron-donating methoxy group, which influences electronic distribution and reactivity . The compound is synthesized via click chemistry or base-catalyzed cyclization, often involving aryl azides and β-ketoesters. Applications include antimicrobial agents, coordination chemistry, and intermediates for pharmaceuticals .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

1-(4-methoxyphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15)

InChI Key

IZVRCSSLABTIOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Enole-Mediated Click Dimroth Reaction

The enole-mediated click Dimroth reaction represents a robust two-step synthesis route for this compound. In the first step, 4-azidoanisole undergoes a cycloaddition with methyl 3-cyclopropyl-3-oxopropanoate under mild conditions (50°C in acetonitrile), forming 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid as an intermediate. This intermediate is subsequently amidated with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent, achieving a final yield of 58% after recrystallization from ethanol.

Critical to this method is the steric hindrance imposed by the cyclopropyl group, which orients the 4-methoxyphenyl substituent at an 87.77° dihedral angle relative to the triazole ring. This conformational rigidity influences the compound’s crystallinity, as evidenced by monoclinic crystal packing in the P2₁/n space group.

Table 1: Reaction Conditions for Dimroth Synthesis

Parameter Step 1 (Cycloaddition) Step 2 (Amidation)
Temperature 50°C 343 K (70°C)
Solvent Acetonitrile Dry acetonitrile
Catalyst/Reagent None CDI
Reaction Time 30 minutes 1 hour
Yield 85% (intermediate) 58% (final)

Grignard Reagent-Based Carboxylation

An alternative method, detailed in a 2015 patent, employs Grignard reagents to introduce the carboxylic acid moiety directly into the triazole framework. Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride-lithium chloride composites facilitate bromide displacement at −78°C to 0°C, followed by carboxylation via carbon dioxide insertion. Subsequent esterification with methyl iodide and acid hydrolysis yield the target compound.

For the 4-methoxyphenyl variant, adapting this protocol requires substituting the aryl group during the initial dibromo-triazole synthesis. For instance, using 4-methoxyphenyl azide as a precursor enables the introduction of the methoxy-substituted aryl group prior to Grignard-mediated carboxylation. This approach achieves yields of 49–64% across diverse substrates, though optimization for sterically hindered groups like 4-methoxyphenyl may necessitate extended reaction times (24–48 hours).

Table 2: Grignard Method Optimization Parameters

Parameter Optimal Range Impact on Yield
Temperature −30°C to 10°C Prevents side reactions
CO₂ Insertion Time 10–15 minutes Maximizes carboxylation
Methyl Iodide Equivalents 0.4–0.5 eq Reduces over-alkylation
Final pH Adjustment 1–3 (HCl) Enhances crystallization

Optimization of Reaction Conditions

Solvent and Temperature Effects

Both methods exhibit solvent-dependent efficiency. The Dimroth reaction favors polar aprotic solvents like acetonitrile, which stabilize the enolate intermediate without competing nucleophilic side reactions. In contrast, the Grignard approach requires tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) to maintain reagent solubility at low temperatures. Elevated temperatures (>50°C) during amidation or esterification steps risk decarboxylation, necessitating strict thermal control.

Catalytic and Stoichiometric Considerations

CDI’s role in the Dimroth method is pivotal, activating the carboxylic acid for amide bond formation without racemization. Conversely, the Grignard protocol relies on precise stoichiometry of isopropylmagnesium chloride (1.0–1.5 eq) to avoid over-metallation, which can degrade the triazole core. Lithium chloride additives enhance Grignard reactivity by solubilizing magnesium salts, improving carboxylation efficiency by 15–20%.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of the title compound (500 MHz, DMSO-d₆) reveals distinct signals for the methoxy (δ 3.81 ppm, singlet), triazole (δ 8.23 ppm, singlet), and carboxylic acid (δ 12.1 ppm, broad) protons. The absence of coupling between the cyclopropyl and triazole hydrogens confirms the absence of ring-opening side reactions.

X-Ray Crystallography

Single-crystal X-ray diffraction elucidates a near-coplanar dimeric structure stabilized by N–H⋯N (2.89 Å) and C–H⋯N (2.78 Å) hydrogen bonds. The 4-methoxyphenyl group adopts a perpendicular orientation relative to the triazole ring, minimizing steric clash with the cyclopropyl moiety.

Table 3: Crystallographic Data for this compound

Parameter Value
Space Group P2₁/n
Unit Cell Dimensions a = 7.42 Å, b = 12.89 Å, c = 14.22 Å
Dihedral Angle (Triazole-Phenyl) 87.77°
Hydrogen Bond Lengths N4–H4⋯N2: 2.89 Å; C19–H19⋯N2: 2.78 Å

Hirshfeld Surface Analysis

Hirshfeld surface calculations quantify intermolecular interactions, revealing that 62% of the surface area corresponds to H⋯H contacts, while O⋯H (14%) and N⋯H (12%) interactions dominate the remaining lattice energy. These findings align with the observed ribbon-like supramolecular architecture.

Comparative Analysis of Methodologies

Table 4: Method Comparison

Criterion Dimroth Reaction Grignard Carboxylation
Yield 58% 49–64%
Purity >99% (recrystallized) 95–98% (chromatography-free)
Scalability Suitable for gram-scale Pilot-plant feasible
Byproducts Minimal (<2%) Brominated esters (5–8%)
Equipment Requirements Standard glassware Cryogenic conditions

The Dimroth method excels in stereochemical control and crystallinity, making it preferable for pharmaceutical applications requiring high purity. However, the Grignard approach offers superior scalability and avoids azide intermediates, which pose safety concerns.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antitumor properties. A study highlighted its interaction with human serum albumin and immunoglobulin G, suggesting a mechanism of action that involves modulation of the kallikrein-kinin signaling pathways in cancer cells. The compound demonstrated antiproliferative activity against HeLa cervical cancer cells, indicating its potential as a multifunctional pharmaceutical agent in cancer therapies .

Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. Triazole derivatives have been shown to possess broad-spectrum antimicrobial effects, often outperforming traditional antibiotics against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Various synthesized triazole hybrids have demonstrated minimum inhibitory concentrations (MICs) comparable to or more effective than established antimicrobial agents .

Neuroprotective Effects
Emerging studies suggest that triazoles may exhibit neuroprotective effects. The ability of these compounds to cross the blood-brain barrier opens avenues for their use in treating neurodegenerative diseases .

Agricultural Applications

Pesticides and Fungicides
The unique properties of this compound make it a candidate for development as a pesticide or fungicide. Its efficacy against various plant pathogens has been noted, which could lead to safer and more effective agricultural practices .

Materials Science

Polymer Chemistry
In materials science, triazoles are being explored for their role in the synthesis of new polymeric materials. Their ability to form stable complexes with metals can be utilized in creating advanced materials with specific properties such as enhanced strength or thermal stability .

Case Studies

Study FocusFindingsReferences
Antitumor MechanismBinding affinity to human serum proteins; antiproliferative effects on HeLa cells
Antimicrobial EfficacyComparison of MIC values against MRSA; effectiveness of synthesized triazole hybrids
Neuroprotective PotentialAbility to cross the blood-brain barrier; implications for neurodegenerative disease treatment

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

2.1.1. 1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Structural Differences : Ethoxy group replaces methoxy at the 4-position.
  • Key Findings: Exhibits ring-chain tautomerism, with 20% cyclic hemiacetal in solution, enhancing structural diversity for reactivity . Synthesized via saponification of protected intermediates, yielding free acid forms .
2.1.2. 1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Structural Differences: Amino group at the 2-position of the phenyl ring.
  • Key Findings: Demonstrates potent antibacterial activity (MIC: 4–16 µg/mL) against Gram-positive, Gram-negative pathogens, and Vibrio cholerae . X-ray crystallography reveals a kink-like conformation (60° angle between amine and acid groups), critical for target binding . Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propiolic acid, yielding stable ε-amino acid analogs .
2.1.3. 1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Structural Differences : Methyl group at the meta position of the phenyl ring.
  • Key Findings :
    • Used in CFTR potentiators (e.g., Z995908944), achieving 50% yield in amide coupling reactions .
    • Methyl substitution reduces steric hindrance compared to methoxy, favoring synthetic scalability .

Functional Group Modifications on the Triazole Core

2.2.1. 5-Methyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Structural Differences : Methyl group at the 5-position of the triazole.
  • Key Findings :
    • Enhanced thermal stability due to steric effects of the methyl group .
    • Forms cobalt complexes with 3D supramolecular structures via hydrogen bonding, useful in materials science .
2.2.2. 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Structural Differences : Difluorobenzyl group introduces hydrophobicity.
  • Key Findings :
    • Incorporated into antimicrobial peptides (e.g., WR-286), enhancing membrane disruption via fluorinated aromatic interactions .

Structural and Electronic Effects

  • Methoxy vs. Ethoxy : Ethoxy increases hydrophobicity (logP +0.5) but reduces solubility in polar solvents compared to methoxy .
  • Amino vs. Methoxy: The 2-amino group enhances hydrogen bonding and antibacterial activity, whereas 4-methoxy improves electron density for metal coordination .
  • Halogen Substitution : Fluorine in 1-(2,6-difluorobenzyl) enhances membrane penetration via hydrophobic and electrostatic effects .

Biological Activity

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 4916-13-6) is a compound belonging to the triazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₉N₃O₃
  • Molecular Weight : 219.20 g/mol
  • Melting Point : 200–201 °C

Anti-inflammatory Effects

Research has demonstrated that compounds containing the triazole moiety exhibit significant anti-inflammatory activity. Specifically, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Key Findings :

  • COX Inhibition : The compound demonstrated selective inhibition of COX-2 with an IC₅₀ value of 20.5 µM, while COX-1 inhibition was significantly weaker (IC₅₀ > 100 µM) . This selectivity may reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
  • In Vivo Studies : In carrageenan-induced paw edema tests in rats, the compound exhibited a marked reduction in inflammation compared to standard drugs like indomethacin and naproxen, suggesting a favorable safety profile .

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it reduces oxidative stress markers including nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the methoxy group on the phenyl ring enhances lipophilicity and potentially improves binding affinity to COX enzymes. Comparative studies with other triazole derivatives have indicated that modifications to the triazole ring can significantly alter potency and selectivity .

Case Study 1: COX Inhibition

In a study comparing various triazole derivatives for their COX inhibitory activity, this compound was noted for its superior selectivity towards COX-2 over COX-1. This finding is critical for developing safer anti-inflammatory agents .

Case Study 2: Cytokine Production

Another study focused on the compound's effect on cytokine production in human macrophages showed that treatment with this triazole derivative led to a significant decrease in TNF-α levels when stimulated with lipopolysaccharide (LPS), highlighting its potential as an anti-inflammatory agent .

Comparative Table of Biological Activities

Compound NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Anti-inflammatory Activity
This compound>10020.5Significant
Indomethacin0.6529.6High
NaproxenNot specifiedNot specifiedModerate

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